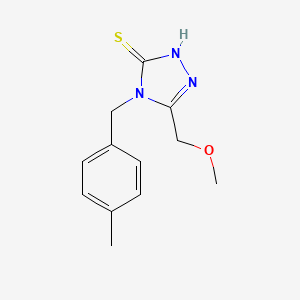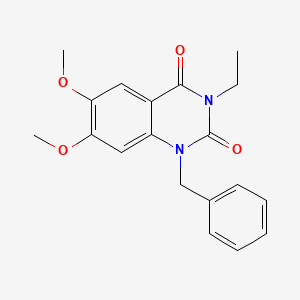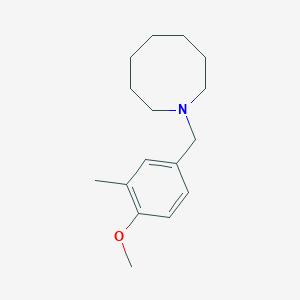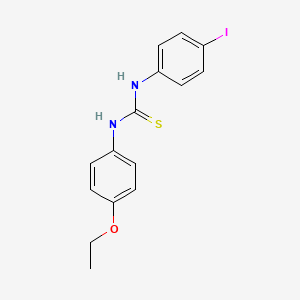
5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-(Methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the family of triazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
5-(Methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is its antimicrobial activity. Several studies have reported that this compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
Another area of research is its anticancer activity. Studies have shown that 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol exhibits significant cytotoxicity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation, making it a potential candidate for the development of new anticancer drugs.
Mecanismo De Acción
The exact mechanism of action of 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are essential for the survival of microbial or cancer cells. It may also induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
5-(Methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of microbial and cancer cells, induce apoptosis, and inhibit cell proliferation. It has also been found to exhibit antioxidant activity and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is its potent antimicrobial and anticancer activity. This makes it a potential candidate for the development of new drugs in these fields. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.
Direcciones Futuras
There are several future directions for the research on 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. One of the areas of research is the optimization of its activity and selectivity. This can be achieved by studying its mechanism of action and identifying the target enzymes or proteins. Another area of research is the development of new derivatives with improved activity and selectivity. This can be achieved by modifying the chemical structure of the compound and studying its activity in vitro and in vivo. Finally, the potential applications of 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol in other fields, such as agriculture and environmental science, can also be explored.
Propiedades
IUPAC Name |
3-(methoxymethyl)-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-3-5-10(6-4-9)7-15-11(8-16-2)13-14-12(15)17/h3-6H,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPHIHNJIUBYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=S)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666231.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4666233.png)

![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4666248.png)
![N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4666250.png)
![4-[(4-chlorophenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B4666255.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride](/img/structure/B4666260.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4666263.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4666270.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4666274.png)

![2-fluoro-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4666304.png)
![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4666309.png)